1-(1-Benzofuran-2-yl)butan-1-ol
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Overview
Description
1-(1-Benzofuran-2-yl)butan-1-ol is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Mechanism of Action
Target of Action
1-(1-Benzofuran-2-yl)butan-1-ol is a derivative of benzofuran, a class of compounds known for their strong biological activities . Benzofuran compounds are ubiquitous in nature and have been shown to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The primary targets of these compounds are often cancer cells, where they can inhibit cell growth .
Mode of Action
Benzofuran derivatives have been shown to interact with their targets, often cancer cells, by inhibiting cell growth . This interaction results in changes at the cellular level, leading to the death of the cancer cells .
Biochemical Pathways
Benzofuran derivatives affect various biochemical pathways. They have been shown to exhibit anti-tumor activity, suggesting that they may interfere with the pathways involved in cell proliferation
Result of Action
The result of the action of this compound is the inhibition of cell growth, particularly in cancer cells . This leads to the death of these cells, thereby exhibiting its anti-tumor activity .
Biochemical Analysis
Biochemical Properties
These interactions can lead to a wide range of biological and pharmacological activities .
Cellular Effects
These compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Benzofuran-2-yl)butan-1-ol can be synthesized through several methods. One common approach involves the reaction of 1-benzofuran-2-ylbutan-1-one with a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process converts the ketone group to an alcohol group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reduction methods. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Benzofuran-2-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 1-(1-Benzofuran-2-yl)butan-1-one, using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: Further reduction of the compound can lead to the formation of 1-(1-Benzofuran-2-yl)butane.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate, or potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine or chlorine).
Major Products:
Oxidation: 1-(1-Benzofuran-2-yl)butan-1-one.
Reduction: 1-(1-Benzofuran-2-yl)butane.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Scientific Research Applications
1-(1-Benzofuran-2-yl)butan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives, which are studied for their potential biological activities.
Biology: The compound is used in studies investigating the biological effects of benzofuran derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: The compound is utilized in the production of fragrances, flavors, and other industrial chemicals due to its unique structural properties.
Comparison with Similar Compounds
1-(1-Benzofuran-2-yl)ethanol: Similar structure but with a shorter carbon chain.
1-(1-Benzofuran-2-yl)propan-1-ol: Similar structure but with a different carbon chain length.
1-(1-Benzofuran-2-yl)butane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Uniqueness: 1-(1-Benzofuran-2-yl)butan-1-ol is unique due to its specific combination of the benzofuran ring and butanol group. This structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-(1-benzofuran-2-yl)butan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-5-10(13)12-8-9-6-3-4-7-11(9)14-12/h3-4,6-8,10,13H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQFSQTYZAKMAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC2=CC=CC=C2O1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90720543 |
Source
|
Record name | 1-(1-Benzofuran-2-yl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90720543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1342520-64-2 |
Source
|
Record name | 1-(1-Benzofuran-2-yl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90720543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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